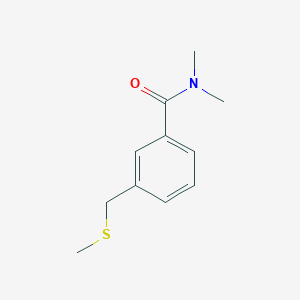
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMXAA was first synthesized in 1998 by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies, which have revealed its promising anticancer properties.
Mécanisme D'action
The exact mechanism of action of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide is not fully understood, but it is believed to work by activating the immune system and promoting the production of cytokines, which are small proteins that play a key role in the immune response. N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has also been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. This can help to starve tumors of the nutrients and oxygen they need to grow and spread.
Biochemical and Physiological Effects
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are known to play a key role in the immune response. N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide is its potent antitumor activity, which has been demonstrated in numerous preclinical studies. N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has some limitations for lab experiments, such as its limited solubility in water, which can make it difficult to administer to animals.
Orientations Futures
There are a number of potential future directions for research on N,N-dimethyl-3-(methylsulfanylmethyl)benzamide. One area of interest is the development of new formulations of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the mechanisms underlying N,N-dimethyl-3-(methylsulfanylmethyl)benzamide's antitumor activity, which could lead to the development of new therapeutic strategies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide in humans.
Méthodes De Synthèse
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-aminobenzamide with dimethyl sulfate, followed by the reaction of the resulting compound with sodium thiomethoxide. This process results in the formation of N,N-dimethyl-3-(methylsulfanylmethyl)benzamide, which can then be purified and used for further studies.
Applications De Recherche Scientifique
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has been shown to have potent antitumor activity against a wide range of cancer types, including lung, breast, colon, and prostate cancer. N,N-dimethyl-3-(methylsulfanylmethyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-12(2)11(13)10-6-4-5-9(7-10)8-14-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGJJVWHBUJFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(methylsulfanylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)
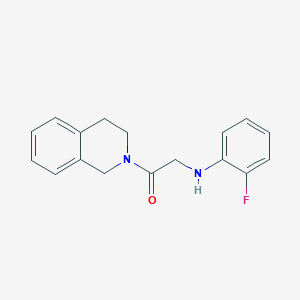
![N-[(2S)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473163.png)
![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)
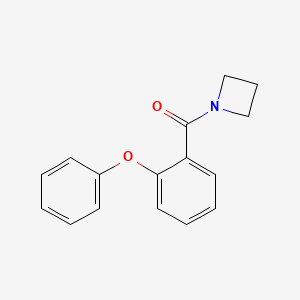
![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)

![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)

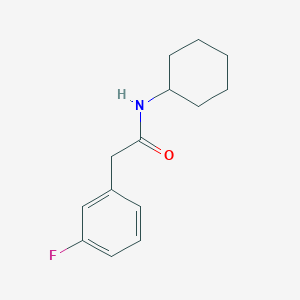
![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)
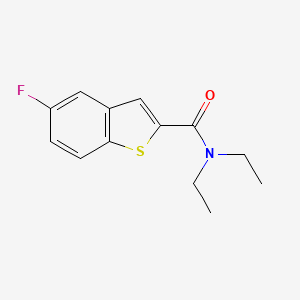
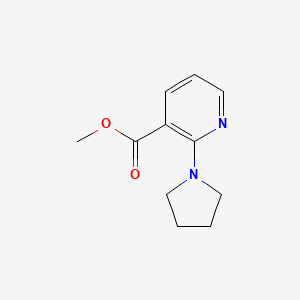
![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)